molecular formula C20H13FO3 B12548730 3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one CAS No. 144654-37-5

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one

Cat. No.: B12548730
CAS No.: 144654-37-5
M. Wt: 320.3 g/mol
InChI Key: SSIIAIWFLDJMLV-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is a synthetic organic compound belonging to the class of 3,3-diaryl-substituted isobenzofuran-1(3H)-ones. This class of compounds is of significant interest in scientific research, particularly in the development of novel functional materials and as a scaffold for chemical synthesis. The core isobenzofuranone structure is a lactone, and its derivatives are known for their unique photophysical properties. Compounds with this core structure have been extensively studied as molecular scaffolds for pH indicators, such as phenolphthalein and its analogues . The presence of both a fluorine atom and a hydroxyl group on one of the phenyl rings in this specific compound may influence its electronic characteristics, solubility, and potential for intermolecular interactions like hydrogen bonding, which can be critical for material assembly and crystal engineering . Researchers are exploring such substituted benzofuranones for applications in advanced materials, including dyes, molecular sensors, and as intermediates in the preparation of more complex organic molecules. The structural motif of a spiro carbon center linking the lactone ring to two aryl groups is a key feature, with the torsion angles between the rings significantly affecting the molecule's overall conformation and properties, as demonstrated in single-crystal X-ray diffraction studies of related compounds . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

144654-37-5

Molecular Formula

C20H13FO3

Molecular Weight

320.3 g/mol

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C20H13FO3/c21-14-10-11-17(18(22)12-14)20(13-6-2-1-3-7-13)16-9-5-4-8-15(16)19(23)24-20/h1-12,22H

InChI Key

SSIIAIWFLDJMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Intramolecular Cyclization

A widely reported method involves the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions. In the patent CN102746260A, silica sulfonic acid catalyzes the dehydration of 2-hydroxyphenylacetic acid in the presence of a water-carrying agent (e.g., toluene, xylene) via azeotropic distillation. For the target compound, substituting 2-hydroxyphenylacetic acid with 4-fluoro-2-hydroxyphenylacetic acid enables the formation of the fluorinated benzofuranone core.

Procedure :

  • Mix 4-fluoro-2-hydroxyphenylacetic acid (1 equiv), silica sulfonic acid (1–5 wt%), and toluene (3–5 equiv).
  • Reflux at 110–140°C with azeotropic water removal for 4–6 hours.
  • Cool, filter to recover the catalyst, and isolate the product via distillation.

Yield : 97–98% (based on analogous reactions in CN102746260A).

Base-Mediated Cyclization

Alternative approaches employ base-mediated cyclization. The Journal of Organic Chemistry (2021) details a method using AlCl3 and trifluoroacetic acid (TFA) to cyclize pyrone-nitroalkene adducts into benzofuran-2(3H)-ones. Adapting this protocol:

  • React 4-fluoro-2-hydroxyphenylacetic acid with a nitroalkene in dichlorobenzene (DCB).
  • Add AlCl3 (0.1 equiv) and TFA (0.2 equiv) at 120°C for 16 hours.
  • Purify via flash column chromatography.

Yield : 62–66% (estimated from similar substrates).

Catalytic Annulation Approaches

TfOH-Catalyzed [4 + 1] Annulation

A 2025 study in The Journal of Organic Chemistry describes a TfOH-catalyzed annulation using p-quinone methides (p-QMs) and α-diazoesters. This method constructs the 2,3-dihydrobenzofuran scaffold, which can be oxidized to the target benzofuranone.

Procedure :

  • Combine p-QM (1 equiv), α-diazoester (1.2 equiv), and TfOH (10 mol%) in 1,2-dichloroethane (DCE).
  • Stir at room temperature for 10 minutes.
  • Oxidize the dihydrobenzofuran intermediate with DDQ (2 equiv) in CH2Cl2.

Yield : 61–71% (over two steps).

Radical-Based Cyclization

Dimethyl sulfoxide (DMSO) acts as a dual synthon in a cyanuric chloride (TCT)-mediated radical process to form benzofuran-3(2H)-ones. While optimized for non-fluorinated analogs, substituting the aryl substrate with 4-fluoro-2-hydroxyphenyl units may yield the target compound.

Conditions :

  • DMSO (3 equiv), TCT (1.2 equiv), H2O (2 equiv), 80°C, 12 hours.
  • Yield : 55–66% (for quaternary center formation).

Condensation and Oxidation Strategies

Aldol Condensation Followed by Oxidation

A two-step synthesis involves aldol condensation between 4-fluoro-2-hydroxyacetophenone and benzaldehyde derivatives, followed by oxidation.

Step 1 :

  • React 4-fluoro-2-hydroxyacetophenone (1 equiv) with phenylmagnesium bromide (1.2 equiv) in THF.
  • Acidify with HCl to precipitate the aldol adduct.

Step 2 :

  • Oxidize the adduct with Jones reagent (CrO3/H2SO4) at 0°C.
  • Neutralize and extract with ethyl acetate.

Overall Yield : 48–52%.

Wittig Reaction and Cyclization

The SSRN protocol for benzofuran-2-yl ketones adapts Wittig chemistry:

  • Prepare (4-fluoro-2-hydroxyphenyl)triphenylphosphonium bromide from 4-fluoro-2-hydroxybenzyl alcohol.
  • React with benzaldehyde in the presence of NaH.
  • Cyclize the styrene intermediate with acetic anhydride/H3PO4.

Yield : 60–65%.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Advantages
Acid-catalyzed cyclization Silica sulfonic acid 110–140°C 4–6 h 97–98% High yield, recyclable catalyst
TfOH annulation TfOH RT 10 min 61–71% Rapid, stereoselective
Radical cyclization TCT 80°C 12 h 55–66% Quaternary center formation
Aldol oxidation Jones reagent 0°C 24 h 48–52% No specialized catalysts

Mechanistic Insights

Acid-Catalyzed Pathway

Protonation of the hydroxyl group in 4-fluoro-2-hydroxyphenylacetic acid facilitates nucleophilic attack on the adjacent carbonyl, forming a tetrahedral intermediate. Subsequent dehydration generates the benzofuranone ring.

Annulation Mechanism

In TfOH-catalyzed reactions, protonation of the diazoester generates a carbene, which undergoes [4 + 1] cycloaddition with p-QM to form the dihydrobenzofuran. Oxidation yields the fully aromatic system.

Challenges and Optimization

  • Fluorine Stability : Harsh acidic conditions may cleave the C–F bond. Using mild catalysts (e.g., silica sulfonic acid) minimizes decomposition.
  • Regioselectivity : Competing O- vs. C-alkylation in annulation reactions requires precise stoichiometric control.
  • Purification : High-polarity intermediates necessitate chromatographic separation, reducing scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation Products: Formation of carbonyl derivatives.

    Reduction Products: Formation of hydroxyl derivatives.

    Substitution Products: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluoro and hydroxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The structural diversity of benzofuranones arises from substitutions on the aryl groups. Key analogues and their substituents are summarized below:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
Target Compound 4-Fluoro-2-hydroxyphenyl, Phenyl C20H13FO3 320.32 Fluoro and hydroxyl groups enhance polarity N/A
(3S)-3-Phenyl-2-benzofuran-1(3H)-one Phenyl, H C14H10O2 210.23 Chiral center at C3; simpler substituent
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one Phenyl, Methyl C15H12O2 224.25 Methyl group increases hydrophobicity
(E)-3-(3-Methoxybenzylidene)benzofuran-2(3H)-one 3-Methoxybenzylidene C16H12O3 252.27 Methoxy group; conjugated double bond
3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1-one (Phenolphthalein) Two 4-hydroxyphenyl groups C20H14O4 318.33 pH-sensitive; two phenolic hydroxyls
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one Pyrazole ring substituent C19H15N3O2 317.35 Amino-pyrazole group; hydrogen bonding sites

Key Observations:

  • The target compound’s 4-fluoro-2-hydroxyphenyl group introduces both electronegativity (via fluorine) and hydrogen-bonding capacity (via hydroxyl), distinguishing it from simpler phenyl or methyl-substituted analogues .
  • Phenolphthalein (3,3-bis(4-hydroxyphenyl)) demonstrates how multiple hydroxyl groups enable pH-dependent behavior, contrasting with the target’s single hydroxyl group .

Bond Lengths and Structural Stability

Crystallographic data from analogues reveal consistent bond lengths in the benzofuranone core:

  • C=O bond : ~1.20–1.22 Å (e.g., 1.2018 Å in (E)-3-(3-methoxybenzylidene)benzofuran-2(3H)-one) .
  • Furan C–O bond : ~1.37–1.38 Å, indicating stability in the fused ring system .
  • The target compound’s 4-fluoro substituent may slightly shorten adjacent C–C bonds due to fluorine’s electronegativity, though specific data are unavailable.

Physicochemical Properties

  • Solubility: Hydroxyl groups (e.g., in the target compound and phenolphthalein) improve water solubility compared to methoxy or methyl-substituted derivatives .
  • Stability: Fluorine’s electron-withdrawing effect likely enhances the target compound’s metabolic stability relative to non-halogenated analogues .

Pharmacological Potential

  • Antiplatelet Activity: 3-Substituted benzofuranones, such as those with hydroxyl or amino groups, show antiplatelet effects by inhibiting thromboxane synthesis .
  • Antimicrobial Activity : Fluorinated derivatives (e.g., 5-fluoro-2-methyl-1-benzofuran) exhibit enhanced activity against pathogens like Helicobacter pylori .
  • Anticancer Potential: Pyrazole-substituted benzofuranones demonstrate cytotoxicity via interactions with DNA or enzymes .

Structure-Activity Relationships (SAR)

  • Hydroxyl Groups : Critical for hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • Fluorine Substituents : Improve bioavailability and membrane permeability due to increased lipophilicity and metabolic resistance .
  • Bulkier Substituents (e.g., ter-butylcyclohexyloxy in ): May reduce solubility but enhance target specificity .

Biological Activity

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one, also known by its CAS number 144654-37-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H13FO3\text{C}_{20}\text{H}_{13}\text{F}\text{O}_{3}

This structure features a benzofuran core substituted with a fluoro and hydroxy group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that similar compounds exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, a critical process in cell division, thus leading to apoptosis in cancer cells. For instance, compounds structurally related to this compound demonstrated up to 70.5% inhibition of tubulin polymerization .
  • Case Studies :
    • A study involving derivatives of benzofuran showed that introducing specific substituents can enhance antiproliferative activity significantly. For example, compounds with methoxy groups at certain positions exhibited 2–4 times greater potency than their unsubstituted counterparts .
    • In vitro studies revealed that certain analogs resulted in caspase activation, indicating programmed cell death in treated cancer cell lines .

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Research indicates that compounds similar to this compound possess activity against various microbial strains.

  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
  • Antifungal Activity : The compound has been noted for its antifungal properties, particularly when specific functional groups are present on the benzofuran ring .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tubulin polymerization
Induction of apoptosis
AntimicrobialEffective against M. tuberculosis
Antifungal activity

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